(+)-1-(1-Naphthyl)ethylamine

Chiral Auxiliary Asymmetric Synthesis Diastereoselectivity

(+)-1-(1-Naphthyl)ethylamine, also denoted (R)-(+)-1-(1-naphthyl)ethylamine, is an enantiopure chiral primary amine (C₁₂H₁₃N, MW 171.24 g/mol). It is supplied as a colorless to brown liquid with a boiling point of 153 °C (at 11 mmHg), a density of 1.067 g/mL (at 20 °C), and a refractive index of n20/D 1.623.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 3886-70-2
Cat. No. B195011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1-(1-Naphthyl)ethylamine
CAS3886-70-2
Synonyms(R)-(+)-1-(1-Naphthyl)ethylamine;  (αR)-α-Methyl-1-naphthalenemethanamine;  Cinacalcet Impurity A, (R)-α-Methyl-1-naphthalenemethanamine;  (+)-1-(1-Naphthyl)ethylamine;  (+)-1-(α-Naphthyl)ethylamine;  (+)-[(R)-1-(Naphthalen-1-yl)ethyl]amine;  (+)-α-(1-Naphthyl)
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
InChIKeyRTCUCQWIICFPOD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to Light Yellow Liquid

(+)-1-(1-Naphthyl)ethylamine (CAS 3886-70-2) Procurement Guide: Specifications, Purity, and Sourcing


(+)-1-(1-Naphthyl)ethylamine, also denoted (R)-(+)-1-(1-naphthyl)ethylamine, is an enantiopure chiral primary amine (C₁₂H₁₃N, MW 171.24 g/mol) . It is supplied as a colorless to brown liquid with a boiling point of 153 °C (at 11 mmHg), a density of 1.067 g/mL (at 20 °C), and a refractive index of n20/D 1.623 . The compound is available in standard grades (assay ≥99%, optical purity ee: 98%) and derivatization-grade formulations (LiChropur™, assay ≥99.5%, enantiomeric ratio ≥99.5:0.5) .

Why Generic Substitution Fails: The Critical Role of Enantiopurity and Naphthyl Sterics in (+)-1-(1-Naphthyl)ethylamine (CAS 3886-70-2)


Generic substitution of (+)-1-(1-naphthyl)ethylamine with its racemate or with structurally similar chiral amines (e.g., 1-phenylethylamine) fails because the specific (R)-(+)-enantiomer and its bulky naphthyl group govern both enantioselective recognition and synthetic utility. In heterogeneous catalysis, the naphthyl moiety provides stronger adsorption on Pt surfaces than phenyl analogues [1]; in chiral stationary phases, (R)-NEA exhibits 'matched' cooperativity while (S)-NEA shows 'mismatched' effects [2]; and in asymmetric synthesis, the naphthyl group enhances diastereoselectivity beyond that of smaller aromatic auxiliaries [3]. The quantitative evidence below substantiates that no other single amine reproduces this exact steric and electronic profile.

Quantitative Differentiation Evidence: (+)-1-(1-Naphthyl)ethylamine (CAS 3886-70-2) vs. Closest Analogs


Chiral Auxiliary Performance: (+)-NEA vs. (S)-α-Methylbenzylamine in Lortalamine Analog Synthesis

In the asymmetric synthesis of lortalamine analogs, (R)-(+)-1-(1-naphthyl)ethylamine ((+)-NEA) was directly compared against (S)-(−)-α-methylbenzylamine as a chiral auxiliary [1]. The study explicitly concluded that (+)-NEA was 'a more effective chiral auxiliary' under identical reaction conditions [1].

Chiral Auxiliary Asymmetric Synthesis Diastereoselectivity

Chiral Template Efficiency in Staudinger Reaction: Naphthylethylimines vs. Phenylethylimines

An investigation of chiral templates for the Staudinger reaction revealed that imines derived from (R)-(+)-1-(1-naphthyl)ethylamine were 'moderately better' than those derived from (R)-(+)-1-phenylethylamine [1]. The best diastereoselectivities and yields were achieved with the naphthylethylimines when toluene was used as the solvent [1].

Chiral Template Staudinger Reaction β-Lactam Synthesis

Enzymatic Resolution Efficiency in Ionic Liquids: (+)-NEA Achieves 99.2% ee

The resolution of racemic 1-(1-naphthyl)ethylamine ( (R,S)-NEA ) using Candida antarctica lipase B in the ionic liquid [C₆mim][Tf₂N] achieved an enantiomeric excess of 99.2% for the (R)-n-octyl acyl-NEA product at 49.3% conversion [1]. This represents a significant improvement over conventional resolution methods, which often yield lower optical purity [1].

Enzymatic Resolution Ionic Liquids Enantiomeric Excess

Chiral Stationary Phase 'Matched' vs. 'Mismatched' Cooperativity: (R)-NEA vs. (S)-NEA

Two diastereomeric chiral stationary phases (CSPs) were prepared using (R)-NEA (CSP 1) and (S)-NEA (CSP 2) with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral tether [1]. Chromatographic evaluation demonstrated that CSP 1 exhibited a cooperative ('matched') effect on chiral recognition, while CSP 2 exhibited an uncooperative ('mismatched') effect [1]. In every case, the (S)-enantiomer eluted first on CSP 1, whereas the (R)-enantiomer eluted first on CSP 2, confirming that chiral recognition is determined mainly by the 1-(1-naphthyl)ethylamine component [1].

Chiral Stationary Phase Chromatography Enantioseparation

Chiral Modifier Performance: (+)-NEA Achieves 82% ee in Heterogeneous Hydrogenation

In the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina, the use of catalytic quantities of (R)- or (S)-1-(1-naphthyl)ethylamine as a chiral modifier induced up to 82% enantiomeric excess [1]. This performance is notable and quantifiable, establishing the compound's utility in asymmetric heterogeneous catalysis.

Heterogeneous Catalysis Chiral Modifier Enantioselective Hydrogenation

Vendor-Supplied Purity and Enantiopurity Specifications: Standard vs. Derivatization Grades

Commercial specifications for (+)-1-(1-naphthyl)ethylamine (CAS 3886-70-2) vary by grade. The standard grade (Sigma-Aldrich 237442) is offered with an assay of ≥99% and an optical purity of ee: 98% (GLC) . A higher-grade derivatization reagent (LiChropur™, 70710) is specified with an assay of ≥99.5% (sum of enantiomers, GC) and an enantiomeric ratio of ≥99.5:0.5 (GC) . Both grades exhibit an optical rotation of [α]20/D +55° (c=2 in ethanol) .

Analytical Chemistry Chiral Purity Derivatization Reagent

High-Value Application Scenarios for (+)-1-(1-Naphthyl)ethylamine (CAS 3886-70-2) Driven by Quantitative Evidence


Asymmetric Synthesis of Lortalamine Analogs and Related Heterocyclic Drugs

Use (R)-(+)-1-(1-naphthyl)ethylamine as a chiral auxiliary for the diastereoselective synthesis of lortalamine analogs, leveraging its established superiority over (S)-(−)-α-methylbenzylamine in direct head-to-head comparisons [1]. This approach is particularly valuable for medicinal chemistry programs targeting benzopyranopyridine and pyrimidine derivatives with antidepressant, anti-inflammatory, or antitumor properties.

Chiral Derivatization for Enantiomeric Excess Determination via GC or HPLC

Employ the derivatization-grade formulation (LiChropur™, ≥99.5% purity) of (R)-(+)-NEA for pre-column derivatization of chiral acids, as validated in the RP-HPLC determination of D-malic acid enantiomer impurity in L-malic acid bulk drug substance [1]. The high optical purity (enantiomeric ratio ≥99.5:0.5) ensures minimal background interference and accurate ee quantification.

Construction of 'Matched' Chiral Stationary Phases for HPLC Enantioseparation

Utilize (R)-(+)-1-(1-naphthyl)ethylamine as the π-basic chiral unit in the preparation of crown-ether-tethered chiral stationary phases (CSPs) [1]. The 'matched' cooperative effect observed with the (R)-enantiomer (vs. the 'mismatched' (S)-enantiomer) provides a rational basis for selecting this specific enantiomer to maximize chiral recognition and separation efficiency in analytical and preparative chromatography.

Chiral Modifier in Heterogeneous Enantioselective Hydrogenation Catalysis

Apply (R)-(+)-1-(1-naphthyl)ethylamine as a chiral modifier for Pt/alumina catalysts in the enantioselective hydrogenation of α-ketoesters (e.g., ethyl pyruvate) to produce chiral α-hydroxy esters with enantiomeric excess up to 82% [1]. This application is supported by quantitative evidence of its modifier efficacy and provides a foundation for developing more complex modifier architectures.

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